3-Ethynyl-5-methoxy-N-methylbenzamide
Description
3-Ethynyl-5-methoxy-N-methylbenzamide (C₁₁H₁₁NO₂, MW 189.22, CAS 2211082-90-3) is a substituted benzamide derivative characterized by an ethynyl (-C≡CH) group at the 3-position, a methoxy (-OCH₃) group at the 5-position, and an N-methyl amide moiety . This compound’s structural uniqueness lies in its combination of electron-donating (methoxy) and reactive (ethynyl) groups, which may confer distinct physicochemical and reactivity profiles. Potential applications include use as a synthetic intermediate in medicinal chemistry, particularly in click chemistry or targeted drug conjugates due to the ethynyl group’s ability to participate in cycloaddition reactions.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-ethynyl-5-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C11H11NO2/c1-4-8-5-9(11(13)12-2)7-10(6-8)14-3/h1,5-7H,2-3H3,(H,12,13) |
InChI Key |
PXZZXYGUJCQSIA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C#C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 3-Ethynyl-5-methoxy-N-methylbenzamide and selected analogs:
Key Comparative Insights
Functional Group Influence on Reactivity :
- The ethynyl group in 3-Ethynyl-5-methoxy-N-methylbenzamide enables participation in click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which instead has an N,O-bidentate directing group for metal catalysis .
- Methoxy vs. Hydroxy Groups : The methoxy group in the target compound enhances electron density on the aromatic ring compared to hydroxy-containing analogs (e.g., N-(3-ethynylphenyl)-2-hydroxy-5-methylbenzamide), which may form hydrogen bonds but are more prone to oxidation .
Biological and Industrial Applications: Pharmaceutical Potential: Unlike etobenzanid (a pesticide with dichlorophenyl and ethoxymethoxy groups), the target compound lacks halogen substituents, making it more suitable for drug development . Benzimidazole Derivatives: Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide exhibit antimicrobial activity due to the benzimidazole core, whereas the ethynyl group in the target compound may facilitate bioconjugation in targeted therapies .
Synthetic Methodologies: The target compound’s synthesis likely involves amidation of 3-ethynyl-5-methoxybenzoic acid with methylamine, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol) . In contrast, benzimidazole-containing analogs require multi-step syntheses involving cyclization with Na₂S₂O₅ and hydrazine hydrate .
Research Findings and Implications
- Thermodynamic Stability: The methoxy group in 3-Ethynyl-5-methoxy-N-methylbenzamide may improve stability compared to hydroxy analogs, as seen in the absence of hydrogen-bonding networks in its crystal structure (unlike N-{3-[Bis(2-hydroxyethyl)amino]...} derivatives, which form intermolecular hydrogen bonds) .
- Safety Profile: While safety data for the target compound are unavailable, structurally related benzamides (e.g., 3-Amino-N-benzyl-5-methylbenzamide) are classified as low hazard, suggesting similar handling precautions .
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